

Application Notes and Protocols: Treating TMD-8 Cell Lines with UBX-382

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Compound of Interest

Compound Name: UBX-382

Cat. No.: B12377277

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Introduction

The TMD-8 cell line, derived from a patient with diffuse large B-cell lymphoma (DLBCL), is a critical in vitro model for the activated B-cell-like (ABC) subtype of this malignancy.^{[1][2][3]} ABC-DLBCL is characterized by chronic active B-cell receptor (BCR) signaling, which leads to constitutive activation of the Nuclear Factor-kappa B (NF-κB) pathway, a key driver of cell survival and proliferation.^{[2][3]} TMD-8 cells harbor mutations in CD79B and MYD88, which are common in ABC-DLBCL and contribute to the sustained activity of the BCR and NF-κB pathways.^[1]

UBX-382 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).^{[4][5]} BTK is a crucial non-receptor tyrosine kinase in the BCR signaling cascade.^{[4][6]} By hijacking the ubiquitin-proteasome system, **UBX-382** effectively targets both wild-type and mutant BTK for degradation, offering a promising therapeutic strategy for B-cell malignancies.^{[4][5][7]}

These application notes provide detailed protocols for the culture of TMD-8 cells, treatment with **UBX-382**, and subsequent analysis of its effects on cell viability, BTK degradation, and downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of **UBX-382** in the TMD-8 cell line.

Parameter	Value	Cell Line	Reference
DC50 (BTK Degradation)	~4 nM	TMD-8	[7]
DC50 (BTK Degradation)	4.56 nM	TMD-8	[5]
IC50 (Cell Proliferation)	14 nM	TMD-8	[5]

Table 1: In Vitro Activity of **UBX-382** in TMD-8 Cells.

Treatment Group	Dosage	Administration	Outcome	Reference
UBX-382	3, 10, or 30 mg/kg	Oral, once daily for 21 days	Dose-dependent tumor growth inhibition. Complete tumor regression in 10 and 30 mg/kg groups.	[4]
UBX-382	30 mg/kg	Oral, once daily	Reduced BTK levels in tumors.	[5]

Table 2: In Vivo Efficacy of **UBX-382** in TMD-8 Xenograft Models.

Signaling Pathways and Experimental Workflows

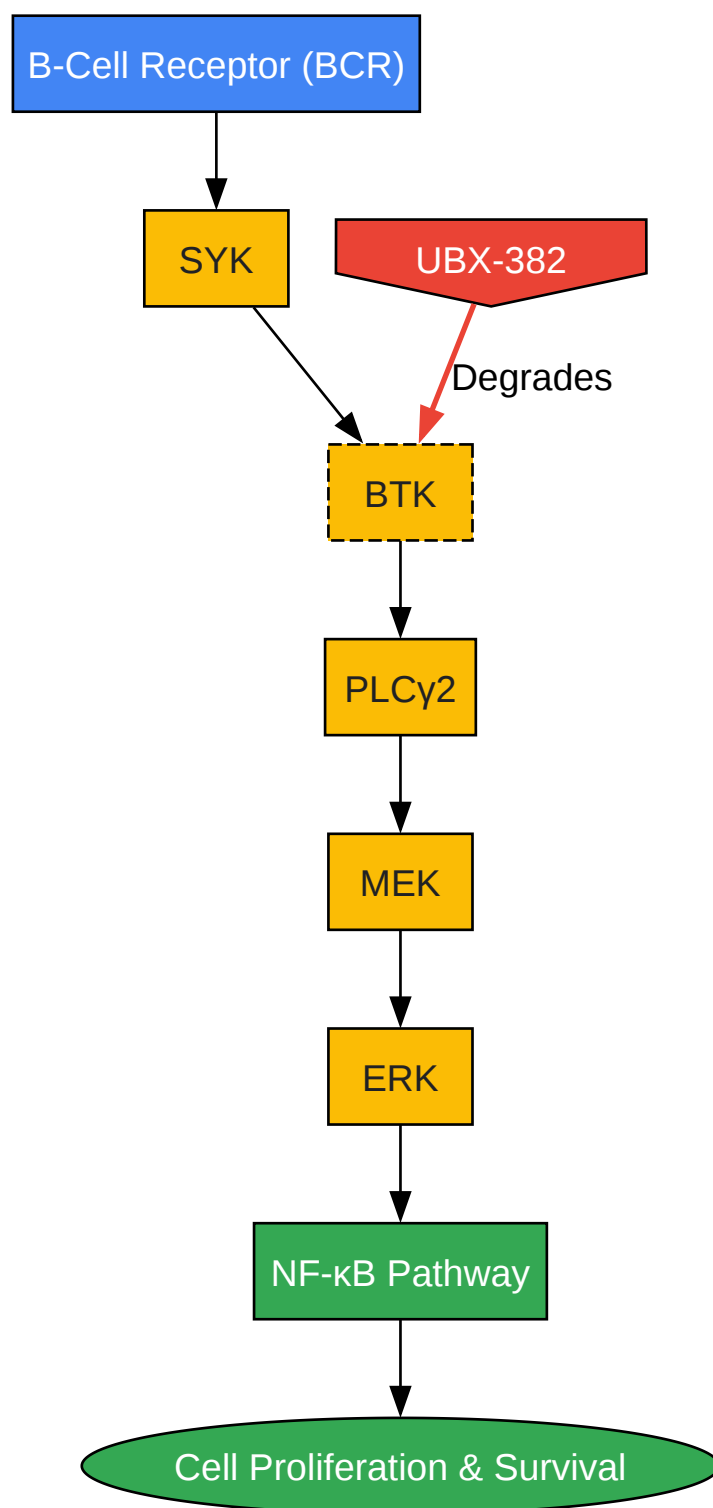
UBX-382 Mechanism of Action

UBX-382 functions as a PROTAC, a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Caption: Mechanism of **UBX-382**-mediated BTK degradation.

BCR Signaling Pathway and Point of **UBX-382** Intervention

In ABC-DLBCL, chronic BCR signaling activates BTK, which in turn phosphorylates downstream effectors, ultimately leading to the activation of transcription factors like NF- κ B that promote cell survival. **UBX-382**-mediated degradation of BTK effectively shuts down this signaling cascade.

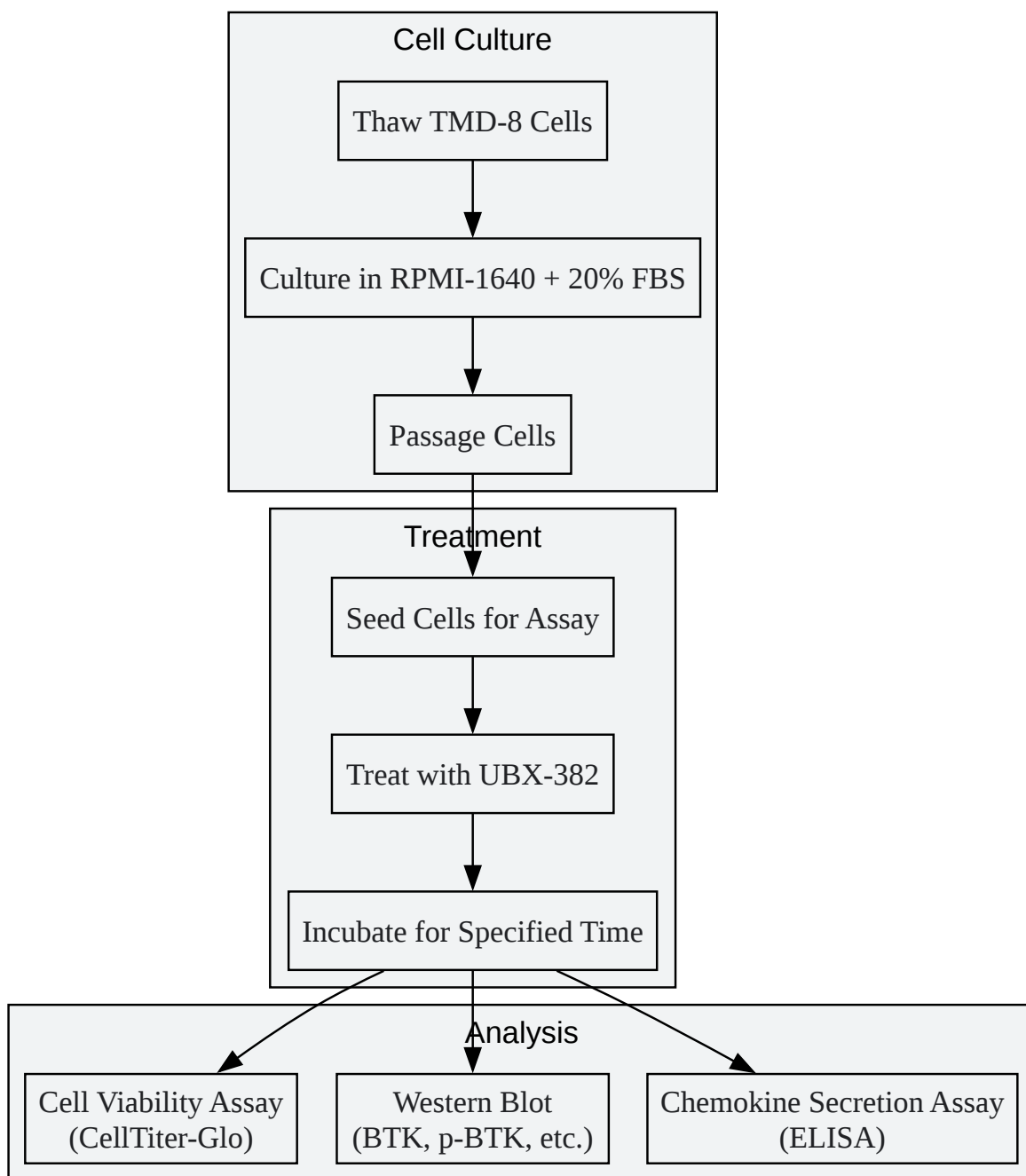


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Caption: BCR signaling pathway and **UBX-382**'s point of intervention.

Experimental Workflow

A typical workflow for evaluating the effect of **UBX-382** on TMD-8 cells involves cell culture, treatment, and subsequent analysis through various assays.



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Caption: General experimental workflow for **UBX-382** treatment of TMD-8 cells.

Experimental Protocols

TMD-8 Cell Culture

Materials:

- TMD-8 cells
- RPMI-1640 medium
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin (100x)
- L-Glutamine (100x)
- Sterile, vented T-75 culture flasks
- Sterile centrifuge tubes (15 mL and 50 mL)
- Water bath at 37°C
- Biosafety cabinet
- Incubator (37°C, 5% CO₂)

Complete Growth Medium:

- RPMI-1640
- 20% FBS
- 1% Penicillin-Streptomycin
- 1% L-Glutamine

Protocol:

- Thawing:
 1. Rapidly thaw the cryovial of TMD-8 cells in a 37°C water bath until a small ice crystal remains.
 2. Under sterile conditions in a biosafety cabinet, transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
 3. Centrifuge at 300 x g for 5 minutes.
 4. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
 5. Transfer the cell suspension to a T-75 flask.
- Maintenance:
 1. Incubate the cells at 37°C in a 5% CO₂ humidified incubator.
 2. TMD-8 cells grow in suspension. Monitor cell density and viability daily.
 3. Split the culture every 2-3 days to maintain a cell density between 0.5 x 10⁶ and 2.0 x 10⁶ cells/mL. To split, simply dilute the cell suspension with fresh, pre-warmed complete growth medium.

Cell Viability Assay (CellTiter-Glo®)

Materials:

- TMD-8 cells in complete growth medium
- **UBX-382** stock solution (e.g., in DMSO)
- Sterile, opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Protocol:

- Seed TMD-8 cells in a 96-well opaque-walled plate at a density of 10,000 cells per well in 100 μ L of complete growth medium.
- Prepare serial dilutions of **UBX-382** in complete growth medium.
- Add the desired concentrations of **UBX-382** to the wells. Include a vehicle control (e.g., DMSO) and a no-cell background control.
- Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Add 100 μ L of CellTiter-Glo® reagent to each well.
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Calculate the IC₅₀ value by plotting the luminescence signal against the log of the **UBX-382** concentration and fitting the data to a four-parameter logistic curve.

Western Blot for BTK Degradation

Materials:

- TMD-8 cells
- **UBX-382**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels

- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-BTK, anti-p-BTK, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Protocol:

- Seed TMD-8 cells in a 6-well plate at a density of 1×10^6 cells/mL.
- Treat the cells with various concentrations of **UBX-382** (e.g., 0.1 nM to 100 nM) for a specified time (e.g., 24 hours).
- Harvest the cells by centrifugation and wash once with ice-cold PBS.
- Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
- Clarify the lysate by centrifugation at $14,000 \times g$ for 15 minutes at 4°C .
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.

- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Apply ECL substrate and visualize the protein bands using an imaging system.
- Quantify band intensities and normalize to a loading control like GAPDH to determine the extent of BTK degradation.

In Vivo TMD-8 Xenograft Model

Materials:

- TMD-8 cells
- Immunocompromised mice (e.g., NOD-SCID or CB17-SCID)
- Matrigel
- **UBX-382** formulation for oral gavage
- Vehicle control
- Calipers for tumor measurement

Protocol:

- Harvest TMD-8 cells during their logarithmic growth phase.
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1×10^8 cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension (1×10^7 cells) into the flank of each mouse.
- Monitor the mice for tumor growth. Tumors should be palpable within 10-15 days.

- When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
- Administer **UBX-382** (e.g., 3, 10, or 30 mg/kg) or vehicle control orally once daily.
- Measure tumor volume with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice as an indicator of toxicity.
- Continue treatment for the duration of the study (e.g., 21 days) or until tumors in the control group reach a predetermined size.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for BTK levels).

Conclusion

The TMD-8 cell line is an invaluable tool for studying the pathobiology of ABC-DLBCL and for evaluating novel therapeutic agents like **UBX-382**. The protocols outlined above provide a framework for investigating the potent and specific degradation of BTK by **UBX-382** and its downstream consequences on cell viability and tumor growth. These methods can be adapted for more detailed mechanistic studies and for the preclinical evaluation of other BTK-targeting therapeutics.

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References

- 1. TMD8 Cells [cytion.com]
- 2. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models | Blood Advances | American Society of Hematology [ashpublications.org]

- 3. cytion.com [cytion.com]
- 4. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Establishment of a novel B-cell lymphoma cell line with suppressed growth by gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
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